molecular formula C5H4Cl2N2O B1590215 5,6-Dichloro-2-methylpyridazin-3(2H)-one CAS No. 6794-35-0

5,6-Dichloro-2-methylpyridazin-3(2H)-one

Cat. No.: B1590215
CAS No.: 6794-35-0
M. Wt: 179 g/mol
InChI Key: FAONJYDUFJRVGW-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-methylpyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazine family This compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions, a methyl group at the 2nd position, and a ketone functional group at the 3rd position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2-methylpyridazin-3(2H)-one typically involves the chlorination of 2-methylpyridazin-3(2H)-one. One common method is the reaction of 2-methylpyridazin-3(2H)-one with chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds as follows:

2-Methylpyridazin-3(2H)-one+Cl2This compound\text{2-Methylpyridazin-3(2H)-one} + \text{Cl}_2 \rightarrow \text{this compound} 2-Methylpyridazin-3(2H)-one+Cl2​→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., base catalysts like sodium hydroxide).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution: Products with substituted groups replacing the chlorine atoms.

    Reduction: 5,6-Dichloro-2-methylpyridazin-3(2H)-ol.

    Oxidation: 5,6-Dichloro-2-carboxypyridazin-3(2H)-one.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-methylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of chlorine atoms and the ketone group can enhance its binding affinity and specificity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridazin-3(2H)-one: Lacks the chlorine substituents, resulting in different chemical reactivity and biological activity.

    5,6-Dichloropyridazin-3(2H)-one: Lacks the methyl group, which can affect its chemical properties and applications.

    5-Chloro-2-methylpyridazin-3(2H)-one: Contains only one chlorine atom, leading to different substitution patterns and reactivity.

Uniqueness

5,6-Dichloro-2-methylpyridazin-3(2H)-one is unique due to the presence of both chlorine atoms and the methyl group, which confer distinct chemical and biological properties. These structural features can enhance its reactivity in substitution reactions and its potential as a bioactive molecule in medicinal chemistry.

Properties

IUPAC Name

5,6-dichloro-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-9-4(10)2-3(6)5(7)8-9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAONJYDUFJRVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496957
Record name 5,6-Dichloro-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6794-35-0
Record name 5,6-Dichloro-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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